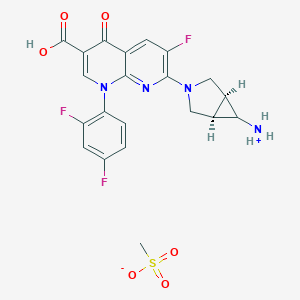

Trovafloxacine mésylate

Vue d'ensemble

Description

Le mésylate de trovafloxacine est un antibiotique à large spectre qui a été commercialisé sous la marque Trovan par Pfizer. Il exerce son activité antibactérienne en inhibant le déroulement de l'ADN superenroulé dans diverses bactéries en bloquant l'activité de la gyrase de l'ADN et de la topoisomérase IV . Ce composé s'est avéré plus efficace contre les bactéries à Gram positif que les bactéries à Gram négatif par rapport aux fluoroquinolones antérieures . en raison de son potentiel hépatotoxique, le mésylate de trovafloxacine a été retiré du marché .

Applications De Recherche Scientifique

Trovafloxacin mesylate has been used in various scientific research applications. It has been used as a test compound in toxicity assays to assess its toxicity in two-dimensional hepatocyte cultures . It has also been used to manipulate the mechanism of apoptotic cell disassembly during apoptosis . Additionally, trovafloxacin mesylate has been investigated for its therapeutic role in the treatment of experimental bacterial keratitis . It has shown significant efficacy in reducing colony-forming units in bacterial keratitis models .

Mécanisme D'action

Target of Action

Trovafloxacin mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . By inhibiting these targets, trovafloxacin mesylate exerts its antibacterial activity .

Mode of Action

Trovafloxacin mesylate inhibits the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting the processes of DNA replication, transcription, and repair .

Biochemical Pathways

The primary biochemical pathway affected by trovafloxacin mesylate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, trovafloxacin mesylate prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria .

Pharmacokinetics

Trovafloxacin is metabolized by conjugation, with minimal involvement of cytochrome P450 oxidative metabolism . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) . The pharmacokinetic parameters of trovafloxacin indicate that it is rapidly absorbed and distributed in the body .

Result of Action

The bactericidal action of trovafloxacin mesylate results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition disrupts the DNA replication process, leading to the death of the bacteria . Additionally, trovafloxacin mesylate has been shown to have anti-inflammatory and neuroprotective effects following brain injury .

Action Environment

Trovafloxacin mesylate is a broad-spectrum antibiotic that has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria . Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market . The efficacy and stability of trovafloxacin mesylate can be influenced by various environmental factors, including the presence of other medications, the patient’s health status, and the specific strain of bacteria .

Analyse Biochimique

Biochemical Properties

Trovafloxacin mesylate’s bactericidal action results from the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair . By inhibiting these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating, thus stopping the infection.

Cellular Effects

Trovafloxacin mesylate has been shown to have significant effects on various types of cells. For instance, it has been found to elicit vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release at clinically relevant concentrations . It also significantly inhibited ATP release and migration of chemotactic-stimulated microglial cells .

Molecular Mechanism

The molecular mechanism of Trovafloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria, a critical step in DNA replication and transcription . By blocking these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Dosage Effects in Animal Models

In animal models, Trovafloxacin mesylate has shown to be effective in clearing lung infection . It was also found to be effective in preventing metastasis of leukemia cells to the lungs and other tissues, and in prolonging the survival of mice .

Metabolic Pathways

Trovafloxacin mesylate is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of Trovafloxacin mesylate is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .

Méthodes De Préparation

La synthèse du mésylate de trovafloxacine implique plusieurs étapes clés. La réaction clé dans la construction du cycle consiste en une cycloaddition dipolaire-1,3 du diazoacétate d'éthyle sur la N-Cbz-3-pyrroline pour donner la pyrrazolidine . La pyrolyse entraîne la perte d'azote et la formation du cycle cyclopropylpyrrolidine . L'ester est ensuite saponifié en l'acide carboxylique correspondant . L'acide subit une version du réarrangement de Curtius lorsqu'il est traité avec l'azoture de diphénylphosphoryle pour donner l'isocyanate transitoire . La fonction réactive ajoute de l'alcool tert-butylique du milieu réactionnel pour donner le produit sous forme de dérivé protégé par le groupe tert-butyloxycarbonyle . L'hydrogénation catalytique élimine ensuite le groupe protecteur carbobenzyloxy pour donner l'amine secondaire . Cette amine est ensuite utilisée pour déplacer le fluor plus réactif en position 7 dans l'éthyl 1-(2,4-difluorophényl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxylate .

Analyse Des Réactions Chimiques

Le mésylate de trovafloxacine subit divers types de réactions chimiques, notamment des réactions de substitution. Il bloque l'activité de la gyrase de l'ADN et de la topoisomérase IV, des enzymes essentielles dans la réplication, la transcription et la réparation de l'ADN bactérien . Les principaux produits formés à partir de ces réactions sont l'inhibition des processus de l'ADN bactérien, conduisant à l'effet bactéricide .

Applications de la recherche scientifique

Le mésylate de trovafloxacine a été utilisé dans diverses applications de recherche scientifique. Il a été utilisé comme composé de test dans des essais de toxicité pour évaluer sa toxicité dans des cultures d'hépatocytes en deux dimensions . Il a également été utilisé pour manipuler le mécanisme de désassemblage des cellules apoptotiques pendant l'apoptose . De plus, le mésylate de trovafloxacine a été étudié pour son rôle thérapeutique dans le traitement de la kératite bactérienne expérimentale . Il a montré une efficacité significative dans la réduction des unités formant des colonies dans les modèles de kératite bactérienne .

Mécanisme d'action

Le mécanisme d'action du mésylate de trovafloxacine implique l'inhibition de la gyrase de l'ADN et de la topoisomérase IV . Ces enzymes sont essentielles pour le déroulement de l'ADN superenroulé dans les bactéries, ce qui est nécessaire pour la réplication, la transcription et la réparation . En inhibant ces enzymes, le mésylate de trovafloxacine empêche les bactéries de répliquer et de réparer leur ADN, ce qui conduit à leur mort .

Comparaison Avec Des Composés Similaires

Le mésylate de trovafloxacine est lié à d'autres fluoroquinolones, telles que la ciprofloxacine et l'ofloxacine . il a été démontré qu'il est plus efficace contre les bactéries à Gram positif que ces autres fluoroquinolones . Malgré son efficacité, le mésylate de trovafloxacine a été retiré du marché en raison de son potentiel hépatotoxique . Des composés similaires comprennent la ciprofloxacine, l'ofloxacine et la lévofloxacine .

Propriétés

IUPAC Name |

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNZICQDCVYXFW-GIPYJWDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045701 | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147059-75-4 | |

| Record name | Trovafloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROVAFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

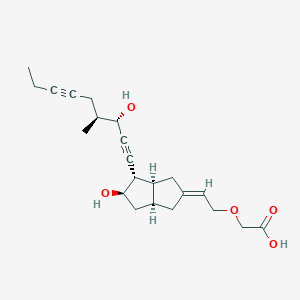

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)

![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)

![[5'-13C]thymidine](/img/structure/B119643.png)